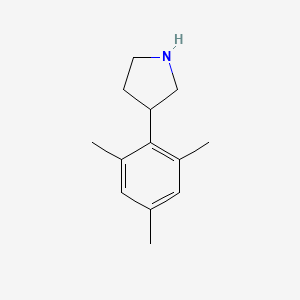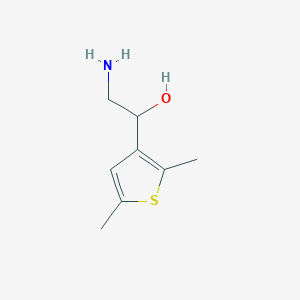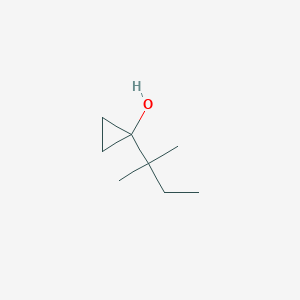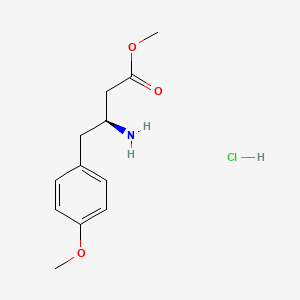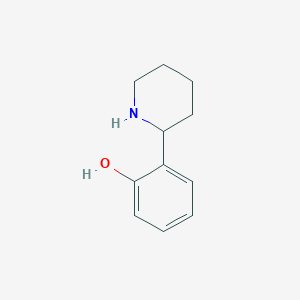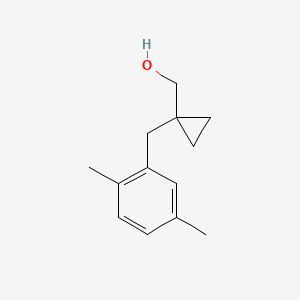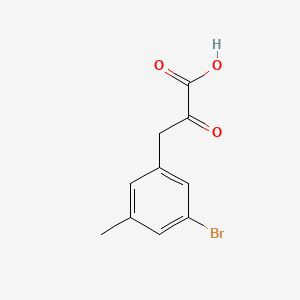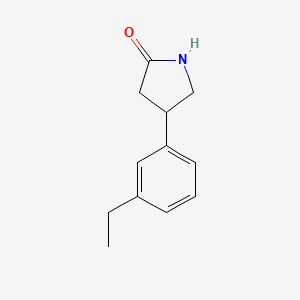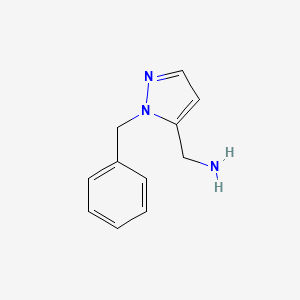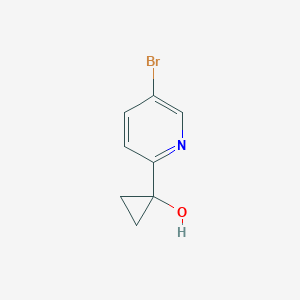
1-(5-Bromopyridin-2-yl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopyridin-2-yl)cyclopropan-1-ol is an organic compound with the molecular formula C8H8BrNO It features a brominated pyridine ring attached to a cyclopropanol moiety
Métodos De Preparación
The synthesis of 1-(5-Bromopyridin-2-yl)cyclopropan-1-ol typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Cyclopropanation: The brominated pyridine is then subjected to cyclopropanation, where a cyclopropane ring is formed.
Hydroxylation: Finally, the cyclopropane ring is hydroxylated to yield this compound.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(5-Bromopyridin-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-(5-Bromopyridin-2-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopyridin-2-yl)cyclopropan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
1-(5-Bromopyridin-2-yl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(5-Bromopyridin-2-yl)cyclopropan-1-amine: This compound features an amine group instead of a hydroxyl group, leading to different reactivity and applications.
5-Bromopyridin-2-ol: Lacks the cyclopropane ring, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its combination of a brominated pyridine ring and a cyclopropanol moiety, which imparts specific reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C8H8BrNO |
|---|---|
Peso molecular |
214.06 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H8BrNO/c9-6-1-2-7(10-5-6)8(11)3-4-8/h1-2,5,11H,3-4H2 |
Clave InChI |
QTHWDNWMAHYDPR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=NC=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)

